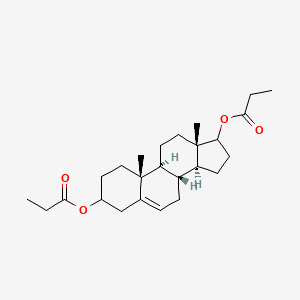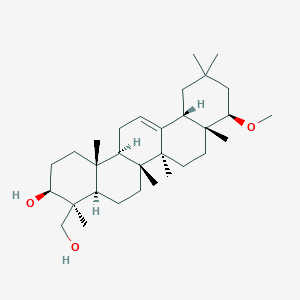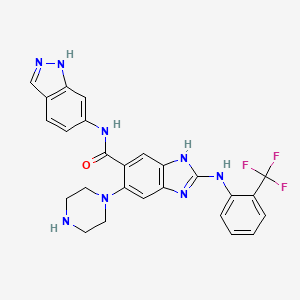
5-Androstene-3,17-diol dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Androstene-3,17-diol dipropionate: is a synthetic derivative of the naturally occurring steroid hormone, 5-androstene-3,17-diol. This compound is characterized by the esterification of the hydroxyl groups at positions 3 and 17 with propionic acid, resulting in the dipropionate form. It is known for its androgenic and estrogenic activities and has been studied for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-androstene-3,17-diol dipropionate typically involves the esterification of 5-androstene-3,17-diol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Androstene-3,17-diol dipropionate can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids at the hydroxyl positions.
Reduction: Reduction reactions can convert the compound back to its diol form by removing the ester groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 5-androstene-3,17-dione or carboxylic acid derivatives.
Reduction: Regeneration of 5-androstene-3,17-diol.
Substitution: Formation of various ester or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Androstene-3,17-diol dipropionate is used as an intermediate in the synthesis of other steroidal compounds. Its chemical properties make it a valuable reagent in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its effects on cellular processes and hormone regulation. It is used in experiments to understand the mechanisms of androgen and estrogen receptor activation.
Medicine: The compound has potential therapeutic applications in hormone replacement therapy and the treatment of conditions related to hormone imbalances. Its androgenic and estrogenic activities are of particular interest in the development of new drugs.
Industry: In the pharmaceutical industry, this compound is used in the production of steroidal medications. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
5-Androstene-3,17-diol dipropionate exerts its effects by binding to androgen and estrogen receptors in target tissues. Upon binding, it activates these receptors, leading to the transcription of specific genes involved in various physiological processes. The compound can modulate the activity of enzymes involved in steroid metabolism and influence the production of other hormones.
Molecular Targets and Pathways:
Androgen Receptors: Activation of androgen receptors leads to the regulation of genes involved in muscle growth, bone density, and secondary sexual characteristics.
Estrogen Receptors: Activation of estrogen receptors influences reproductive tissues, bone health, and cardiovascular function.
Steroid Metabolism Enzymes: The compound can affect the activity of enzymes such as 5α-reductase and aromatase, which are involved in the conversion of androgens to estrogens and other metabolites.
Comparison with Similar Compounds
Androstenediol: A naturally occurring steroid with similar androgenic and estrogenic activities.
Androstenedione: A precursor to testosterone and estrone, with similar biological functions.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness: 5-Androstene-3,17-diol dipropionate is unique due to its esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. The dipropionate esterification allows for controlled release and prolonged activity in the body, making it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17?,18-,19-,20-,21?,24-,25-/m0/s1 |
InChI Key |
ZDDFOEZPFDWEQS-ZNLJDCSSSA-N |
Isomeric SMILES |
CCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4OC(=O)CC)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9S,10R,13S,14S,17S)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B10858167.png)

![potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate](/img/structure/B10858185.png)

![(1R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20Z,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858189.png)

![(10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10858217.png)
![10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-hex-4-en-2-yl-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B10858223.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10858229.png)
![6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858236.png)
![2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine](/img/structure/B10858245.png)
![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)
![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858268.png)

